molecular formula C18H22N2O4S B7690119 N-{5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide

N-{5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide

Cat. No.: B7690119
M. Wt: 362.4 g/mol
InChI Key: RJZHSHGMXHYKDJ-UHFFFAOYSA-N
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Description

N-{5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with ethoxy and acetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide typically involves the reaction of 3,4-dimethylbenzenesulfonamide with 2-ethoxyphenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-{5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes. Additionally, the compound may interact with receptors or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Shares a similar sulfonamide structure but with different substituents.

    Methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate: Contains a pyrazole ring instead of a phenyl ring.

Uniqueness

N-{5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethoxy and acetamide groups contribute to its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-5-24-18-9-8-16(11-17(18)19-14(4)21)25(22,23)20-15-7-6-12(2)13(3)10-15/h6-11,20H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZHSHGMXHYKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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